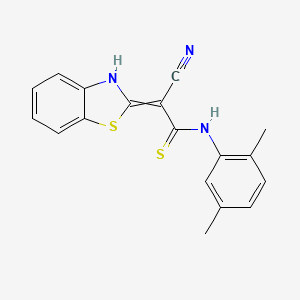
4-Methyl-1,3-thiazole-2-carbonimidoylcyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,3-thiazole-2-carbonimidoylcyanide is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide typically involves the cyclization of thioamides with nitriles under specific conditions. One common method includes the reaction of 4-methylthioamide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the carbonimidoyl group, where nucleophiles like amines or alcohols replace the cyanide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Amines, alcohols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Amino or alkoxy derivatives of the thiazole ring
科学的研究の応用
4-Methyl-1,3-thiazole-2-carbonimidoylcyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
作用機序
The mechanism of action of 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. Its thiazole ring structure allows it to bind to specific active sites on enzymes or receptors, altering their activity and leading to physiological effects.
類似化合物との比較
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 2-Methyl-1,3-thiazole-4-carbonitrile
- 4-Methyl-1,3-thiazole-2-thiol
Comparison: 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide is unique due to its carbonimidoylcyanide group, which imparts distinct reactivity and potential applications compared to other thiazole derivatives. While similar compounds may share some chemical properties, the presence of the carbonimidoylcyanide group in this compound allows for unique interactions and reactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H5N3S |
|---|---|
分子量 |
151.19 g/mol |
IUPAC名 |
4-methyl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C6H5N3S/c1-4-3-10-6(9-4)5(8)2-7/h3,8H,1H3 |
InChIキー |
HFPPRLJBOPDOQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C(=N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
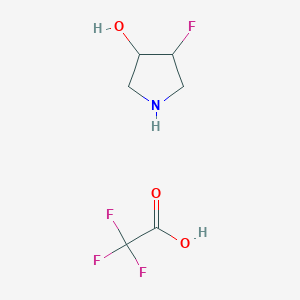
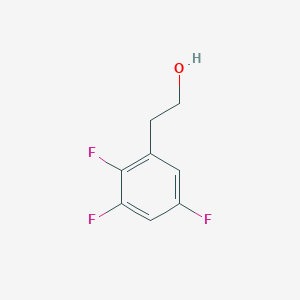

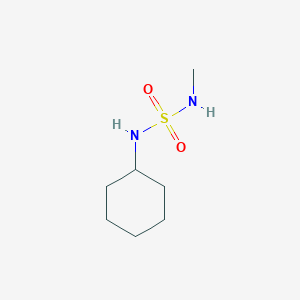
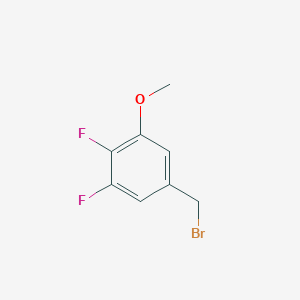
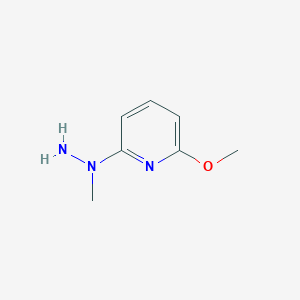
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
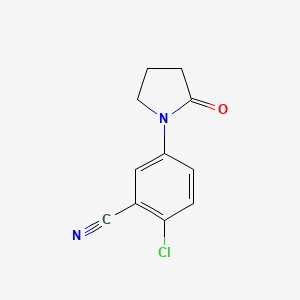
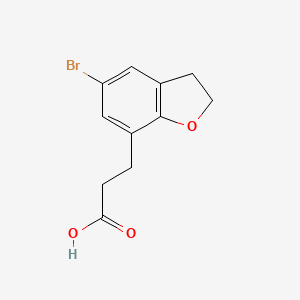

![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
